4-氨基-2,5-二甲基苯甲腈

描述

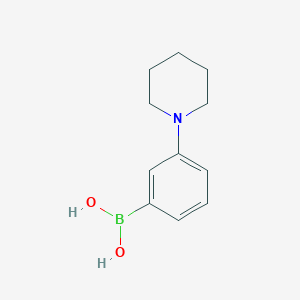

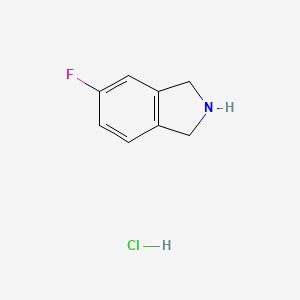

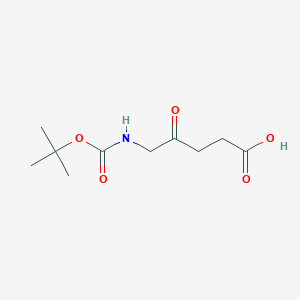

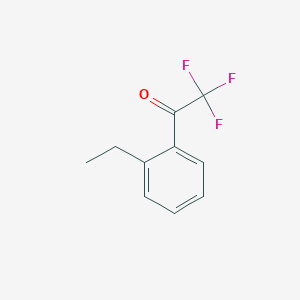

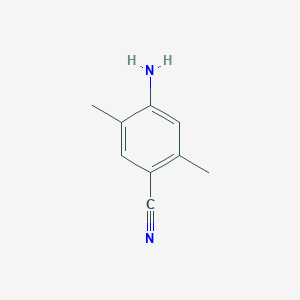

4-Amino-2,5-dimethylbenzonitrile is a compound that belongs to the family of benzonitriles with specific substituents that influence its chemical and physical properties. The presence of amino and methyl groups on the benzene ring affects the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2,5-dimethylbenzonitrile can be achieved through various methods. For instance, a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature . Another derivative, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, was synthesized under microwave irradiation without a catalyst and solvent-free, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of 4-amino-2,5-dimethylbenzonitrile derivatives has been extensively studied. For example, the crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen interactions within the unit cell . Similarly, the structure of 2-amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile was elucidated by single-crystal X-ray diffraction studies, showing N-H...O and N-H...N hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-2,5-dimethylbenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the theoretical study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives suggests that the presence of methyl groups and the amino twisting significantly modify the properties of their excited states, which can lead to various photochemical reactions . Additionally, the study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed that the compound possesses nonlinear optical behavior, indicating potential reactivity in the presence of light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2,5-dimethylbenzonitrile derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties, vibrational wavenumbers, and thermodynamic properties of these compounds. For example, the spectral analysis of a novel derivative showed good correlation with experimental data, and the thermodynamic properties were calculated at different temperatures . The crystal structure analysis of another derivative revealed the stabilization of the packing between molecules by N-H...O and N-H...N type intermolecular hydrogen interactions . These studies highlight the importance of molecular geometry and intermolecular forces in determining the physical and chemical properties of these compounds.

科学研究应用

晶体结构和堆积分析

- 4-氨基苯甲腈及其衍生物的晶体结构和堆积特征已得到研究。Heine 等人。(1994) 的研究探索了 4-氨基苯甲腈及其衍生物中的氨基 N 原子,突出了它们的锥体特征以及氨基和苯环平面之间的角度。这提供了对分子几何形状的见解,该几何形状对于材料科学和晶体学中的各种应用至关重要 (Heine 等人,1994).

激发态动力学

氨基苯甲腈的激发态动力学,包括 4-氨基-2,5-二甲基苯甲腈的衍生物,已得到广泛研究。Bulliard 等人。(1999) 研究了这些分子中氨基扭曲角变化的光谱后果。他们的发现有助于理解这些分子的气相光谱,并验证了 DFT/SCI 理论对垂直态的预测能力 (Bulliard 等人,1999).

药理工具

在避免与药物使用、剂量和副作用相关的细节的同时,值得注意的是,4-氨基-2,5-二甲基苯甲腈的衍生物,如 25CN-NBOH,已在各种研究中用作药理工具。这些化合物是某些受体的有效且选择性的激动剂,已用于体内和体外研究。它们提供了对受体信号传导的见解,对于开发新的治疗剂至关重要 (Rørsted 等人,2021).

光物理和光化学性质

4-氨基-2,5-二甲基苯甲腈及其相关化合物的物理和光化学性质一直是研究的一个重要领域。Zgierski 和 Lim (2004) 提供了证据表明这些化合物中的光致分子内电荷转移通过一种独特的机制进行。了解这种机制对于光化学和材料科学中的应用至关重要 (Zgierski & Lim, 2004).

合成和化学性质

4-氨基-2,5-二甲基苯甲腈衍生物(如 25CN-NBOH)的合成和化学性质得到了改进和放大,使这些化合物更易于科学研究。这一进步对于药理学和有机化学的研究至关重要 (Kristensen 等人,2021).

安全和危害

属性

IUPAC Name |

4-amino-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXDBACUPMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)